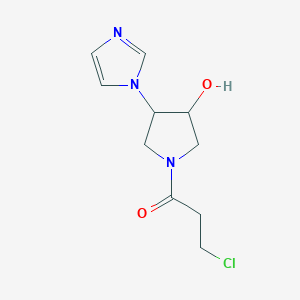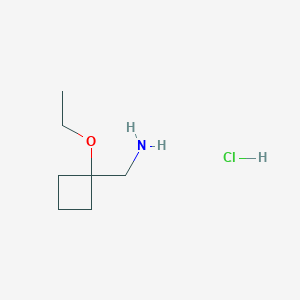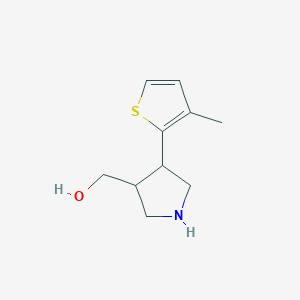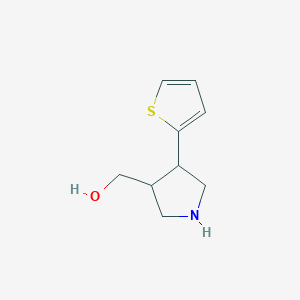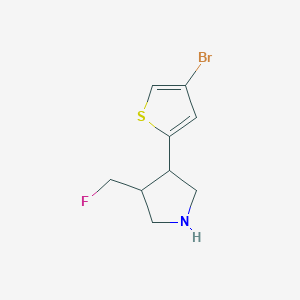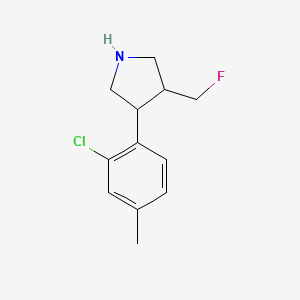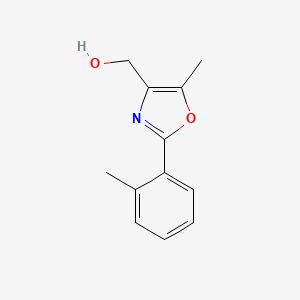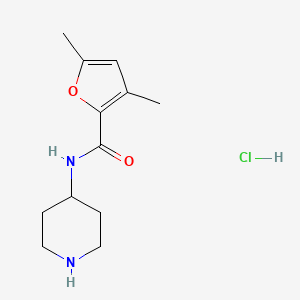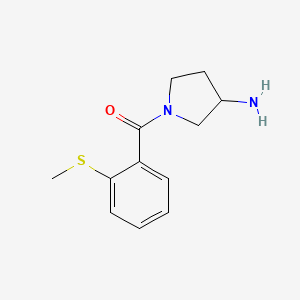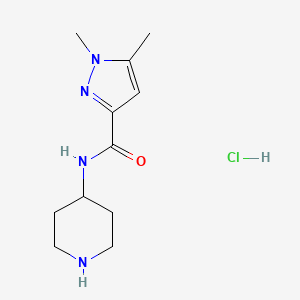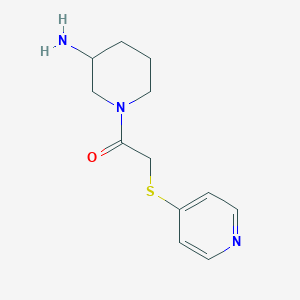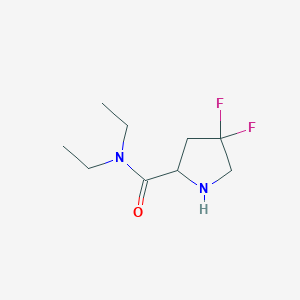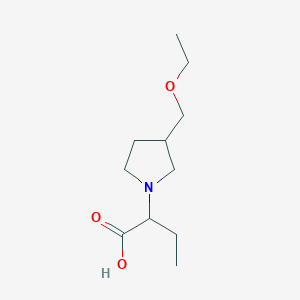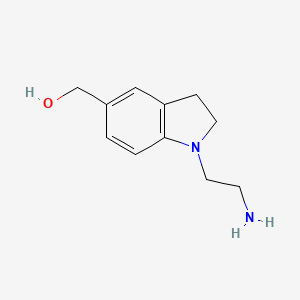
(1-(2-Aminoethyl)indolin-5-yl)methanol
Overview
Description
(1-(2-Aminoethyl)indolin-5-yl)methanol is a chemical compound with a molecular weight of 192.26 g/mol. It is a clear, pale liquid known for its unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of these compounds with their targets often results in changes that contribute to their biological activities.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . These pathways could potentially involve a variety of cellular processes, from viral replication to inflammation and cancer cell proliferation .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the effects could potentially be diverse, depending on the specific targets and pathways involved .
Preparation Methods
The synthetic routes and reaction conditions for (1-(2-Aminoethyl)indolin-5-yl)methanol are not widely documented in public sources. it is typically prepared through organic synthesis methods involving the reaction of indole derivatives with aminoethyl groups under controlled conditions. Industrial production methods would likely involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
(1-(2-Aminoethyl)indolin-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-(2-Aminoethyl)indolin-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various indole derivatives.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
(1-(2-Aminoethyl)indolin-5-yl)methanol can be compared with other indole derivatives, such as:
(1-(2-Aminoethyl)indole): Similar structure but lacks the methanol group.
(1-(2-Aminoethyl)indolin-3-yl)methanol: Similar structure but with a different position of the methanol group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and selectivity properties.
Properties
IUPAC Name |
[1-(2-aminoethyl)-2,3-dihydroindol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-4-6-13-5-3-10-7-9(8-14)1-2-11(10)13/h1-2,7,14H,3-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTADKRWJQVOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


